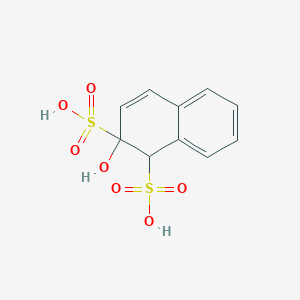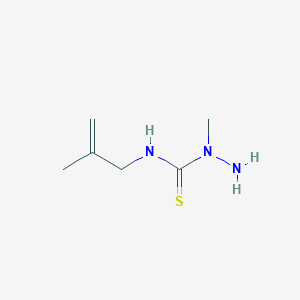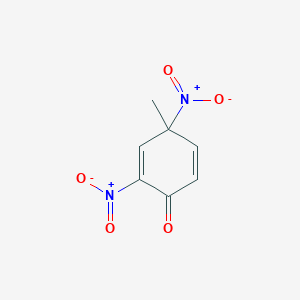
4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexadienone ring substituted with methyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one typically involves nitration reactions. One common method includes the nitration of 4-methylphenol (p-cresol) using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dinitro compound.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield amines or hydroxylamines.
Substitution: Electrophilic substitution reactions can occur at the nitro groups or the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzymatic activity, disruption of cellular processes, and induction of oxidative stress.
Comparison with Similar Compounds
- 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
- 4,4-Dimethyl-2-cyclohexen-1-one
- 2,6-Dimethyl-3,5-dinitrocyclohexa-2,5-diene-1-one
Comparison: 4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one is unique due to the presence of both methyl and nitro groups on the cyclohexadienone ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of nitro groups enhances its potential as an oxidizing agent and its ability to participate in redox reactions, setting it apart from other cyclohexadienone derivatives.
Properties
CAS No. |
125065-88-5 |
|---|---|
Molecular Formula |
C7H6N2O5 |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
4-methyl-2,4-dinitrocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H6N2O5/c1-7(9(13)14)3-2-6(10)5(4-7)8(11)12/h2-4H,1H3 |
InChI Key |
MHTXVAUYCVKTPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)C(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


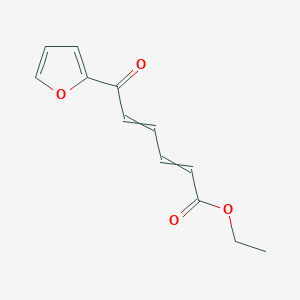
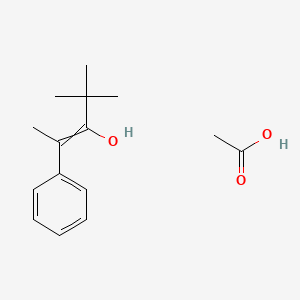
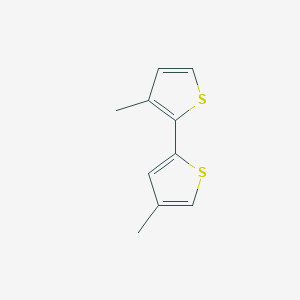
![N-[2-(3-Chloro-4-methoxyphenyl)ethyl]benzamide](/img/structure/B14294813.png)
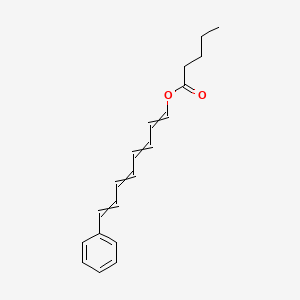
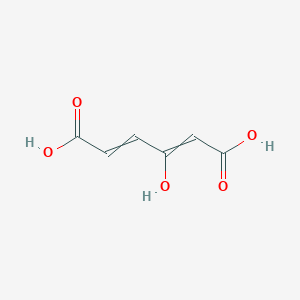
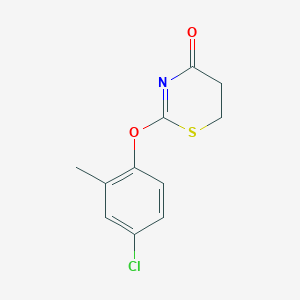
phosphanium bromide](/img/structure/B14294841.png)
![(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile](/img/structure/B14294844.png)
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol](/img/structure/B14294848.png)
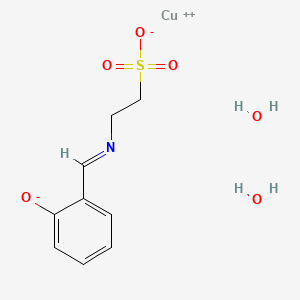
![N-[(4-Bromophenyl)carbamoyl]phenylalanine](/img/structure/B14294857.png)
